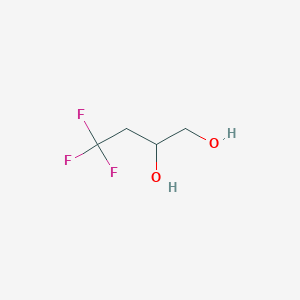

4,4,4-Trifluorobutane-1,2-diol

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4,4,4-trifluorobutane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7F3O2/c5-4(6,7)1-3(9)2-8/h3,8-9H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUJVEZNNSKLBOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2106-73-2 | |

| Record name | 4,4,4-trifluorobutane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Fluorinated Alcohols and Diols As Architecturally Complex Synthons in Advanced Organic Synthesis

Fluorinated alcohols and diols are prized as synthons due to the unique properties conferred by the fluorine atoms. alfa-chemistry.com The high electronegativity of fluorine can influence the acidity of the hydroxyl protons, enhance metabolic stability, and modulate the lipophilicity of the molecule. alfa-chemistry.com These characteristics are highly desirable in medicinal chemistry for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. enamine.netosi.lv

The presence of both a fluorinated moiety and one or more hydroxyl groups provides multiple reaction sites, allowing for the construction of architecturally complex molecules. cyu.fr Fluorinated alcohols can act as promoters for various organic reactions, such as the ring-opening of epoxides, due to their strong hydrogen-bonding donor ability and low nucleophilicity. arkat-usa.orgresearchgate.net This dual reactivity makes them versatile intermediates for synthesizing a wide range of biologically active compounds and advanced materials. nih.govnih.gov For instance, fluorinated synthons are crucial in the synthesis of antiviral medications, anti-inflammatory drugs, and specialized liquid crystals. chemicalbook.com

The development of synthetic methods to produce these building blocks, particularly in enantiomerically pure forms, is an active area of research. cyu.frpurdue.edu

The Unique Role of Vicinal Diols in Stereoselective Organic Transformations

Vicinal diols, also known as 1,2-diols, are structural motifs characterized by two hydroxyl groups on adjacent carbon atoms. This arrangement is a cornerstone in stereoselective organic synthesis, where the spatial relationship between the hydroxyl groups can be exploited to control the stereochemical outcome of subsequent reactions. uni-duesseldorf.dersc.org

The hydroxyl groups of vicinal diols can act as directing groups, chelating to metal catalysts to guide the approach of reagents from a specific face of the molecule. This is instrumental in achieving high levels of diastereoselectivity in reactions such as epoxidations, cyclopropanations, and conjugate additions. Furthermore, vicinal diols can be converted into other important functional groups with defined stereochemistry. For example, they can be stereospecifically transformed into olefins or serve as precursors for the synthesis of chiral epoxides, which are themselves versatile intermediates. tandfonline.com

The asymmetric synthesis of vicinal diols is a significant goal in organic chemistry, with numerous methods developed, including the dihydroxylation of alkenes and the reduction of α-hydroxy ketones. mdpi.comnih.govmasterorganicchemistry.com The ability to install two adjacent stereocenters in a controlled manner makes vicinal diols invaluable in the total synthesis of complex natural products and pharmaceuticals. acs.org

The 4,4,4 Trifluorobutane 1,2 Diol Motif: Structural Features and Research Rationale

Enantioselective and Diastereoselective Synthesis Strategies for Fluorinated Vicinal Diols

The controlled installation of multiple stereocenters, particularly those bearing fluorine atoms, presents a significant synthetic challenge. nih.gov Modern methodologies have focused on asymmetric catalysis, the use of chiral auxiliaries, and stereodivergent pathways to achieve high levels of stereocontrol in the synthesis of fluorinated 1,2-diols.

Asymmetric Catalysis in C-C Bond Formation for Diol Precursors

Asymmetric catalysis has emerged as a powerful tool for the efficient construction of chiral molecules, including the precursors to fluorinated diols. nih.gov This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantioenriched product.

Organocatalysis, the use of small organic molecules as catalysts, has proven to be a versatile strategy for asymmetric synthesis. nih.gov In the context of fluorinated diol synthesis, the organocatalytic asymmetric direct aldol (B89426) reaction of trifluoroacetaldehyde (B10831) ethyl hemiacetal with ketones is a key transformation. nih.govresearchgate.net

For instance, the reaction of trifluoroacetaldehyde ethyl hemiacetal with aromatic methyl ketones, catalyzed by (S)-5-(pyrrolidin-2-yl)-1H-tetrazole, yields (R)-4,4,4-trifluoro-1-aryl-3-hydroxy-1-butanones with high yields and enantiomeric excesses (ee) of up to 90%. nih.gov Similarly, L-proline and its derivatives can catalyze the direct asymmetric aldol reaction between trifluoroacetaldehyde ethyl hemiacetal and unmodified ketones, producing β-hydroxy-β-trifluoromethylated ketones with good to excellent diastereoselectivities (up to 96% de) and enantioselectivities (up to 91% ee). researchgate.net Pyrrolidine has also been shown to be a highly effective catalyst for this transformation. researchgate.net The combination of amines and acids can also be used to catalyze the reaction of trifluoroacetaldehyde ethyl hemiacetal with ketones. researchgate.net

These aldol products serve as crucial precursors that can be subsequently reduced to the desired this compound. The development of these organocatalytic methods provides a direct and efficient route to chiral fluorinated building blocks.

Table 1: Organocatalytic Asymmetric Aldol Reactions for the Synthesis of Fluorinated Diol Precursors

| Ketone | Catalyst | Product | Yield (%) | ee (%) | de (%) | Reference |

|---|---|---|---|---|---|---|

| Aromatic Methyl Ketones | (S)-5-(pyrrolidin-2-yl)-1H-tetrazole | (R)-4,4,4-trifluoro-1-aryl-3-hydroxy-1-butanones | High | up to 90 | N/A | nih.gov |

| Unmodified Ketones | L-proline | β-hydroxy-β-trifluoromethylated ketones | Good | up to 91 | up to 96 | researchgate.net |

Transition metal catalysis offers a broad range of powerful transformations for the stereoselective synthesis of fluorinated compounds. beilstein-journals.orgmdpi.com These methods often exhibit high efficiency and selectivity, providing access to a wide variety of chiral fluorinated molecules.

Asymmetric Hydrogenation: The asymmetric hydrogenation of fluorinated ketones and alkenes is a direct and atom-economical method for producing chiral fluorinated alcohols and their precursors. researchgate.netbohrium.com Ruthenium, rhodium, and iridium complexes with chiral ligands are commonly employed for these transformations. bohrium.comdiva-portal.org For example, iridium-N,P catalysts have been developed for the hydrogenation of functionalized vinyl fluorides to produce 1,2-fluorohydrins in high enantioselectivity. diva-portal.org The development of catalyst systems for the asymmetric hydrogenation of ketones is an active area of research, with a focus on achieving high activity and selectivity under greener conditions. bohrium.com

Asymmetric Difluorination: While not directly producing 1,2-diols, transition metal-catalyzed asymmetric difluorination of alkenes can generate vicinal difluorides, which are valuable building blocks. beilstein-journals.org These reactions often proceed through a β-fluoride elimination mechanism. nih.gov

1,4-Addition: The conjugate addition of nucleophiles to α,β-unsaturated systems is a fundamental C-C bond-forming reaction. Transition metal-catalyzed asymmetric 1,4-addition reactions can be used to create chiral precursors to fluorinated diols. For example, the conjugate addition of organometallic reagents to fluorinated enones, catalyzed by chiral copper complexes, can generate adducts that can be further elaborated to the desired diols.

Table 2: Transition Metal-Catalyzed Stereoselective Transformations

| Transformation | Catalyst System | Substrate | Product | Key Features | Reference |

|---|---|---|---|---|---|

| Asymmetric Hydrogenation | Ir-N,P complexes | Functionalized vinyl fluorides | 1,2-Fluorohydrins | High enantioselectivity | diva-portal.org |

| Asymmetric Hydrogenation | Ru, Rh, Ir complexes | Fluorinated ketones | Chiral fluorinated alcohols | Atom-economical | researchgate.netbohrium.com |

| Hydroalkylation | Nickel-hydride | Fluoroalkenes | Fluorinated motifs with vicinal chiral centers | Excellent yields and stereoselectivities | nih.gov |

Biocatalysis has emerged as a green and efficient alternative for the synthesis of chiral compounds. nih.gov Enzymes, such as alcohol dehydrogenases and lipases, can catalyze reactions with high enantioselectivity and under mild conditions. nih.govresearchgate.net

Enzymatic Reduction: Alcohol dehydrogenases are widely used for the asymmetric reduction of ketones to produce chiral alcohols. researchgate.net This method has been successfully applied to the synthesis of chiral perfluorinated alcohols from the corresponding ketones. researchgate.net

Enzymatic Kinetic Resolution: Lipases are frequently employed for the kinetic resolution of racemic alcohols and amines. nih.gov In a lipase-catalyzed transesterification, one enantiomer of a racemic alcohol is preferentially acylated, allowing for the separation of the two enantiomers. researchgate.net This strategy has been used to resolve fluorinated propargyl alcohols with excellent enantiomeric excess (>99% ee). researchgate.net Lipase-catalyzed hydrolysis of racemic esters is another effective method for producing enantiomerically pure fluorinated β-amino acids. mdpi.com

Chiral Auxiliary-Mediated Approaches and Kinetic Resolution in Fluorinated Systems

Chiral auxiliaries are chiral molecules that are temporarily incorporated into a substrate to direct a stereoselective reaction. cas.cn After the desired transformation, the auxiliary is removed, yielding the enantioenriched product.

This approach has been successfully applied to the synthesis of fluorinated compounds. cas.cnpurdue.edu For example, camphor-derived chiral auxiliaries have been used to synthesize chiral functionalized allylboronates, which can be transformed into difluorinated syn- and anti-1,3-diols. purdue.edu The use of N-tert-butylsulfinyl imines as chiral auxiliaries has proven effective in the stereoselective synthesis of fluorinated chiral amines. cas.cn Fluorinated oxazolidines (FOX) have also been developed as highly effective chiral auxiliaries for the alkylation, hydroxylation, and fluorination of amide enolates, providing access to enantiopure acids, aldehydes, and α-chiral alcohols. cyu.fr

Kinetic resolution, where one enantiomer of a racemic mixture reacts faster than the other, is another powerful strategy for obtaining chiral molecules. nih.govbeilstein-journals.org This can be achieved through enzymatic methods, as discussed previously, or through chemical catalysis. nih.govbeilstein-journals.org For example, the enantioselective α-fluorination of racemic α-chloroaldehydes using a chiral organocatalyst involves a kinetic resolution of the starting aldehydes. beilstein-journals.org

Stereodivergent and Stereospecific Pathways for Fluorinated Diol Scaffolds

Stereodivergent Synthesis: This strategy allows for the synthesis of all possible stereoisomers of a molecule with multiple stereocenters from a common starting material by simply changing the reagents or reaction conditions. This approach is particularly valuable for creating libraries of stereochemically diverse compounds for biological screening. While specific examples for this compound are not detailed in the provided results, the concept of stereodivergent synthesis has been applied to the synthesis of fluorinated sugars. beilstein-journals.org

Stereospecific Synthesis: In a stereospecific reaction, the stereochemistry of the starting material dictates the stereochemistry of the product. This approach is useful when a specific stereoisomer is desired and an enantiomerically pure starting material is available. For example, the sequential fluorination of diastereoisomeric alcohol-diepoxides via epoxide ring-opening with HF-NEt3 and deshydroxyfluorination has been shown to be highly stereospecific, allowing for the synthesis of alkanes with five contiguous fluorine atoms. st-andrews.ac.uk Similarly, the synthesis of both syn- and anti-2,3-difluorobutan-1,4-diol diastereomers has been achieved through an epoxide opening strategy. beilstein-journals.orgbeilstein-journals.org

Key Precursors and Strategic Reaction Pathways for Trifluorinated Diol Synthesis

The synthesis of this compound and its analogs relies on a range of strategic pathways that introduce the trifluoromethyl group and construct the diol functionality. These methods often leverage commercially available or readily accessible fluorinated building blocks and employ transformative reactions to achieve the desired molecular architecture. The choice of precursor and reaction pathway is often dictated by the desired regiochemistry and stereochemistry of the final diol product.

Building Block Strategies Utilizing Trifluoroacetaldehyde and Related Trifluoromethylated Carbonyls

The use of small, fluorinated building blocks, particularly trifluoroacetaldehyde (fluoral) and its derivatives, represents a powerful and direct approach for the synthesis of trifluoromethyl-containing diols. Trifluoroacetaldehyde is a highly reactive electrophile due to the strong electron-withdrawing nature of the CF3 group, making it an excellent substrate for carbon-carbon bond-forming reactions.

A significant challenge with trifluoroacetaldehyde is its gaseous nature and difficult handling. nih.gov To circumvent this, methods have been developed for its in situ generation from more stable precursors like trifluoroacetaldehyde ethyl hemiacetal (TFAE). nih.govacs.org For instance, microwave-assisted dehydration of TFAE using concentrated sulfuric acid provides a practical method for generating gaseous fluoral for immediate use in subsequent reactions. nih.gov

Once generated, trifluoroacetaldehyde can participate in various reactions to form the backbone of trifluorinated diols. Organocatalytic asymmetric aldol reactions are particularly effective. A direct and enantioselective synthesis of 2-substituted 4,4,4-trifluorobutane-1,3-diols has been achieved through the organocatalytic in situ generation of trifluoroacetaldehyde, which then reacts with ketones. acs.org Similarly, proline-catalyzed direct asymmetric aldol reactions between trifluoroacetaldehyde ethyl hemiacetal and ketones have been reported. acs.org

An alternative strategy involves the nucleophilic trifluoromethylation of non-fluorinated carbonyl precursors. For example, the four stereoisomers of 1,1,1-trifluorobutane-2,3-diol were synthesized starting from enantiomerically pure (S)-2-(benzyloxy)propanal. tandfonline.com The key step is the addition of a trifluoromethyl anion equivalent, (trifluoromethyl)trimethylsilane, to the aldehyde, which, after separation of diastereomers and deprotection, yields the target diols. tandfonline.com

Table 1: Building Block Strategies with Trifluoromethylated Carbonyls

| Precursor(s) | Reagent/Catalyst | Product Type | Reference |

|---|---|---|---|

| Trifluoroacetaldehyde Ethyl Hemiacetal (TFAE), Ketones | Proline / Organocatalyst | 2-Substituted 4,4,4-Trifluorobutane-1,3-diols | acs.org |

| (S)-2-(Benzyloxy)propanal | (Trifluoromethyl)trimethylsilane, TBAF | 1,1,1-Trifluorobutane-2,3-diol stereoisomers | tandfonline.com |

Transformative Routes from Fluorinated Olefins and Epoxides

Synthesizing fluorinated diols from precursors that already contain the carbon skeleton, such as fluorinated olefins and epoxides, is a common and effective strategy. These methods typically involve the stereospecific addition of two hydroxyl groups across a double bond or the regioselective opening of an epoxide ring.

The oxidation of fluorine-containing olefins is a primary method for producing the corresponding epoxides (oxiranes), which are versatile intermediates. sibran.ru Various oxidizing agents can be employed, and the choice can influence the reaction's efficiency. These epoxides can then undergo nucleophilic ring-opening to yield fluorinated diols.

A well-established route to vicinal fluorohydrins, precursors to diols, is the ring-opening of epoxides with a fluoride (B91410) source. Reagents like triethylamine (B128534) trihydrofluoride (Et3N·3HF) and Olah's reagent (HF-pyridine) are frequently used. d-nb.infocore.ac.uk For instance, the synthesis of diastereomers of 2,3-difluorobutane-1,4-diol was achieved via the opening of a benzyloxy-protected epoxide with Et3N·3HF, which proceeded with excellent diastereoselectivity. d-nb.infobeilstein-journals.org This approach highlights the ability to control stereochemistry through the careful selection of reagents and starting material geometry. The reaction of polyfluorinated alcohols with non-fluorinated epoxides can also be used to generate fluorinated diol ethers. fluorine1.ru

The direct dihydroxylation of fluorinated olefins is another viable pathway, although less common than the epoxide-opening route. This transformation adds two hydroxyl groups across the double bond in a single step, often with specific stereochemistry depending on the reagent used.

Table 2: Synthesis from Fluorinated Olefins and Epoxides

| Precursor | Reagent(s) | Key Intermediate/Product | Reference |

|---|---|---|---|

| cis-But-2-ene-1,4-diol | m-CPBA, then Et3N·3HF | anti-2,3-difluorobutane-1,4-diol | beilstein-journals.org |

| Fluorinated Olefins | Oxidizing Agent (e.g., O2, peracids) | Fluorinated Epoxide | sibran.ru |

| Cyclic Epoxides | Et3N·3HF or HF-Pyridine | Fluorohydrins | d-nb.infocore.ac.uk |

Reductive Processes for the Formation of Diol Functionalities

The final step in many synthetic sequences toward fluorinated diols is a reduction to form one or both of the alcohol functionalities. The nature of the precursor dictates the choice of reducing agent and reaction conditions. These reductive processes are crucial for converting functional groups like ketones, esters, acids, or aldehydes into the desired hydroxyl groups.

A common method involves the reduction of fluorinated diacids or their corresponding esters. dtic.mil For example, fluorinated diols have been produced in good yields by the reduction of fluorinated diacids with sodium borohydride. dtic.mildtic.mil This method is suitable for large-scale production. Another approach involves the reduction of a ketone to a secondary alcohol. In an asymmetric synthesis of (R)-4,4,4-trifluorobutane-1,3-diol, a key step was the palladium-on-carbon catalyzed hydrogenation of a protected amino alcohol precursor. rsc.org

Lithium aluminum hydride (LiAlH4) is another powerful reducing agent used in these syntheses, capable of reducing esters and other carbonyl compounds. For instance, a solution of ethyl 4,4,4-trifluorocrotonate was reduced using a combination of lithium aluminum hydride and aluminum trichloride (B1173362) to yield the corresponding alcohol. rsc.org

In multi-step syntheses involving protecting groups, a reductive step is often used for deprotection to unveil the final diol. A prominent example is the hydrogenolysis of benzyl (B1604629) ethers. In the synthesis of the stereoisomers of 1,1,1-trifluorobutane-2,3-diol, the penultimate step was the removal of a benzyl ether protecting group via hydrogenation with a palladium on charcoal (Pd-C) catalyst to yield the final diol products. tandfonline.com

Table 3: Reductive Methods for Diol Formation

| Precursor Functional Group | Reducing Agent/Method | Product Functional Group | Reference |

|---|---|---|---|

| Fluorinated Diacid/Diester | Sodium Borohydride | Diol | dtic.mildtic.mil |

| Keto-ester | Lithium Aluminum Hydride | Diol | rsc.org |

| Benzyl Ether | H2, Pd/C (Hydrogenolysis) | Alcohol | tandfonline.com |

Advances in Catalyst and Ligand Design for Enhanced Stereocontrol in Fluorinated Diol Synthesis

The biological activity of fluorinated compounds is often highly dependent on their stereochemistry. Consequently, the development of catalytic asymmetric methods to control the formation of stereocenters in fluorinated diols is a major focus of modern synthetic chemistry. Progress in this area relies heavily on the design of sophisticated chiral catalysts and ligands that can effectively induce high levels of enantioselectivity and diastereoselectivity.

Transition metal catalysis is a cornerstone of stereocontrolled synthesis. Chiral ligands, which coordinate to a metal center, create a chiral environment that directs the approach of substrates, leading to the preferential formation of one stereoisomer. A variety of chiral ligands have proven effective, including bis(oxazoline) (BOX), phosphoramidite, and bisphosphine ligands like BINAP. mdpi.comacs.org

For example, copper(II) and nickel(II) complexes with chiral bis(oxazoline) ligands have been successfully employed in the enantioselective synthesis of fluorinated compounds. acs.orgrsc.org A combination of a copper salt and a specific bis-oxazoline ligand was shown to effectively control the enantioselectivity in a decarboxylative aldolization reaction to prepare perfluorinated keto-diols, which are direct precursors to diols. rsc.org Nickel(II) complexes with hybrid chiral oxazoline (B21484) ligands have also catalyzed the enantioselective fluorination of β-ketoesters with excellent enantioselectivity (up to 94% ee). acs.org

Organocatalysis, which uses small organic molecules as catalysts, has also emerged as a powerful tool. Chiral phosphoric acids, derived from BINOL, have been used to catalyze the asymmetric synthesis of CF3-substituted compounds. researchgate.net Proline and its derivatives are effective catalysts for asymmetric aldol reactions involving trifluoroacetaldehyde, enabling the enantioselective construction of trifluoromethylated alcohols. acs.org These catalysts operate by forming chiral enamines or iminium ions, which then react stereoselectively. The development of these catalytic systems is crucial for accessing optically pure fluorinated diols for applications in medicinal chemistry and materials science.

Table 4: Catalysts and Ligands for Stereocontrolled Synthesis

| Catalyst/Ligand System | Reaction Type | Stereocontrol Outcome | Reference |

|---|---|---|---|

| Copper / Bis-oxazoline (L3) | Decarboxylative Aldolization | High enantiocontrol (90–96% ee) for keto-diols | rsc.org |

| Ni(II) / Chiral Oxazoline | Fluorination of β-ketoesters | Excellent enantioselectivity (94% ee) | acs.org |

| Chiral Phosphoric Acid | Asymmetric synthesis | Synthesis of CF3-substituted tetrahydroquinolines | researchgate.net |

| Proline | Asymmetric Aldol Reaction | Enantioselective formation of trifluoromethylated alcohols | acs.org |

Transformations Involving the Hydroxyl Groups of the Diol Moiety

The two hydroxyl groups of this compound, a primary and a secondary alcohol, are the primary sites of its chemical reactivity. These groups can undergo typical alcohol reactions, such as esterification, etherification, and protection, although their reactivity is modulated by the electronic effects of the adjacent trifluoromethyl group. The electron-withdrawing CF₃ group increases the acidity of the hydroxyl protons, potentially facilitating reactions under basic conditions but can also influence the stability of cationic intermediates formed under acidic conditions.

Transformations are often aimed at converting the diol into derivatives with specific properties or into intermediates for the synthesis of more complex molecules. For instance, derivatization is a common strategy to modify an analyte's properties, such as volatility, for analytical procedures like gas chromatography. masterorganicchemistry.com The hydroxyl groups can be converted to trimethylsilyl (B98337) (TMS) ethers, a common derivatization technique, to increase volatility. masterorganicchemistry.com The general order of reactivity for silylation is primary alcohols reacting faster than secondary alcohols, which could allow for selective derivatization under controlled conditions. masterorganicchemistry.com

Furthermore, the hydroxyl groups can be converted into good leaving groups, such as tosylates or mesylates, to facilitate nucleophilic substitution reactions. This functionalization is a key step in the synthesis of various fluorinated building blocks. For example, the monotosylation of the related (R)-4,4,4-trifluorobutane-1,3-diol has been demonstrated as a viable strategy for selective functionalization. rsc.org

Synthesis of Protected and Functionalized Derivatives for Synthetic Utility

Protecting the hydroxyl groups of this compound is a crucial step in its utilization as a synthetic intermediate. Protection prevents unwanted side reactions and allows for the selective modification of other parts of a molecule. The choice of protecting group strategy depends on the desired outcome, whether it is to protect both hydroxyls simultaneously or to functionalize one selectively.

The 1,2-diol arrangement in this compound is ideal for the formation of five-membered cyclic derivatives. These derivatives, such as acetals and carbonates, serve as robust protecting groups for the diol functionality.

Cyclic Acetals: The reaction of a 1,2-diol with an aldehyde or a ketone in the presence of an acid catalyst yields a cyclic acetal (B89532) (a 1,3-dioxolane). organic-chemistry.orglibretexts.org This reaction is generally favorable as it is often driven forward by the removal of water. organic-chemistry.org Cyclic acetals are stable under basic and nucleophilic conditions but can be readily removed with aqueous acid, making them excellent protecting groups. masterorganicchemistry.comlibretexts.org While specific examples for this compound are not prevalent, the general mechanism involves protonation of the carbonyl, nucleophilic attack by one hydroxyl group, followed by intramolecular cyclization with the second hydroxyl group. libretexts.org

Cyclic Carbonates: Cyclic carbonates are another important class of derivatives for 1,2-diols. They can be synthesized by reacting the diol with reagents like phosgene (B1210022) or its equivalents, such as trichloromethyl chloroformate, in the presence of a base. electronicsandbooks.com For the closely related isomer, 1,1,1-trifluorobutane-2,3-diol, both syn and anti diastereomers were converted to their respective cyclic carbonates. electronicsandbooks.com The synthesis of cyclic carbonates directly from diols and carbon dioxide (CO₂) is a more atom-economical and environmentally friendly approach that is actively being researched, often requiring catalytic systems. rsc.orgmdpi.comd-nb.info

A study on the stereoisomers of 1,1,1-trifluorobutane-2,3-diol demonstrated the successful formation of cyclic carbonates, providing a model for the reactivity of this compound. electronicsandbooks.com

| Derivative Type | Reagents | Purpose | Reference |

|---|---|---|---|

| Cyclic Acetal (1,3-Dioxolane) | Aldehyde or Ketone, Acid Catalyst (e.g., TsOH) | Protection of the diol moiety; stable to bases and nucleophiles. | organic-chemistry.orglibretexts.org |

| Cyclic Carbonate | Trichloromethyl chloroformate, Pyridine | Protection of the diol; can be used to determine stereochemistry. | electronicsandbooks.com |

| Cyclic Carbonate | CO₂, Catalyst (e.g., carbene, CuCl) | Green synthesis of protected diols and synthetic intermediates. | rsc.orgmdpi.com |

Achieving selective reaction at only one of the two hydroxyl groups in a symmetric or near-symmetric diol is a common synthetic challenge. researchgate.net In this compound, the primary and secondary hydroxyls have inherent reactivity differences that can be exploited for selective monofunctionalization. The primary hydroxyl is generally more sterically accessible and therefore more reactive towards bulky reagents.

Strategies for monofunctionalization include:

Enzymatic Reactions: Lipases can be used for the enantioselective hydrolysis of meso-diesters or the kinetic resolution of racemic esters, providing a route to monofunctionalized chiral diols. harvard.edu

Stoichiometric Control: Using a limited amount of a reagent can favor mono-acylation or mono-alkylation, although this often leads to a statistical mixture of unreacted diol, mono-substituted, and di-substituted products. researchgate.net

Use of Bulky Protecting Groups: Reagents like tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) chloride can selectively protect the less sterically hindered primary alcohol. thieme-connect.de The stability of various silyl (B83357) ethers to acidic and basic conditions varies, allowing for orthogonal protection strategies. thieme-connect.de

Catalytic Methods: Specific catalysts, such as those based on lanthanides, have been developed to achieve mono-acylation of symmetric diols. researchgate.net

A practical example of selective functionalization is the monotosylation of (R)-4,4,4-trifluorobutane-1,3-diol, which proceeds by reacting the diol with tosyl chloride and a base like pyridine. rsc.org This converts one hydroxyl into a tosylate, an excellent leaving group, paving the way for multistep derivatization.

| Protecting Group | Reagent | Typical Selectivity | Reference |

|---|---|---|---|

| Silyl Ethers (e.g., TBDMS, TIPS) | TBDMS-Cl, Imidazole | Favors the less sterically hindered primary hydroxyl. | thieme-connect.de |

| Tosylates (Ts) | Tosyl chloride, Pyridine | Can be selective depending on conditions and substrate. | rsc.org |

| Acyl Groups (e.g., Benzoyl) | Benzoyl chloride, Base | Catalytic methods can achieve high selectivity for monofunctionalization. | researchgate.net |

Oxidation-Reduction Chemistry of the Diol Functionality within Fluorinated Systems

The oxidation and reduction reactions involving this compound and its precursors are fundamental to its synthesis and transformation into other valuable fluorinated compounds.

Reduction to form the Diol: The premier method for synthesizing chiral 1,2-diols from alkenes is the Sharpless Asymmetric Dihydroxylation. scripps.eduwikipedia.orgorganic-chemistry.org This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine (B1679958) ligand to convert an alkene into a vicinal diol with high enantioselectivity. wikipedia.org For the synthesis of this compound, the precursor would be 4,4,4-trifluorobut-1-ene.

The choice of ligand dictates the stereochemical outcome:

AD-mix-α , containing the (DHQ)₂PHAL ligand, typically delivers the hydroxyl groups to one face of the double bond.

AD-mix-β , containing the (DHQD)₂PHAL ligand, delivers the hydroxyls to the opposite face.

This method has been successfully applied in the synthesis of related fluorinated compounds, such as in the enantioselective synthesis of anti-4,4,4-trifluorothreonine, where a Sharpless asymmetric dihydroxylation was a key step. researchgate.netacs.org

Oxidation of the Diol: The oxidation of the primary and secondary hydroxyl groups of this compound can yield different products depending on the oxidant and reaction conditions.

Oxidation of the secondary alcohol would yield the corresponding α-hydroxy ketone, 1-hydroxy-4,4,4-trifluorobutan-2-one .

Oxidation of the primary alcohol would initially yield an α-hydroxy aldehyde, 2-hydroxy-4,4,4-trifluorobutanal , which may be further oxidized to the corresponding carboxylic acid.

More vigorous oxidation could cleave the carbon-carbon bond between the hydroxyl-bearing carbons.

Standard oxidation reagents can be employed, though the electron-withdrawing CF₃ group may affect reaction rates. For example, the oxidation of a related fluorinated diol has been accomplished using Dess-Martin periodinane. soton.ac.uk In other fluorinated systems, the oxidation of a primary alcohol to generate a desired amino acid has also been reported. researchgate.net Furthermore, carbonylation of polyfluorinated alcohols and diols in superacids can lead to the formation of carboxylic acids. nih.gov

| Transformation | Reaction Type | Key Reagents/Method | Product Type | Reference |

|---|---|---|---|---|

| Alkene to Diol | Reduction (of Alkene) | Sharpless Asymmetric Dihydroxylation (OsO₄, Chiral Ligand) | Vicinal Diol | wikipedia.orgorganic-chemistry.org |

| Diol to Hydroxy Ketone/Aldehyde | Oxidation | Dess-Martin Periodinane, Swern Oxidation | Hydroxy Ketone or Aldehyde | researchgate.netsoton.ac.uk |

| Diol to Carboxylic Acid | Oxidation | Stronger oxidants; Superacid Carbonylation | Carboxylic Acid | nih.gov |

Advanced Applications of 4,4,4 Trifluorobutane 1,2 Diol As a Chiral Fluorinated Building Block

Utilization in the Asymmetric Synthesis of Complex Molecular Architectures

The concept of the "chiral pool" refers to the use of readily available, enantiomerically pure natural products as starting materials for the synthesis of complex chiral molecules. wikipedia.org This approach leverages the inherent stereochemistry of the starting material to control the stereochemistry of the final product, often simplifying synthetic routes and improving efficiency. wikipedia.org 4,4,4-Trifluorobutane-1,2-diol, with its defined stereocenters, is an excellent example of a fluorinated building block that can be utilized in chiral pool synthesis.

The diol functionality in this compound provides a versatile handle for a variety of chemical transformations. These hydroxyl groups can be selectively protected, activated, or converted into other functional groups, allowing for the stepwise construction of intricate molecular frameworks. The trifluoromethyl group, on the other hand, imparts unique electronic and steric properties to the molecule and its derivatives.

Detailed research has demonstrated the utility of chiral diols in asymmetric catalysis, where they can serve as chiral ligands or auxiliaries to induce enantioselectivity in a wide range of reactions. While specific examples detailing the direct use of this compound in the synthesis of complex natural products are still emerging, the principles of chiral pool synthesis and the known reactivity of diols provide a strong foundation for its application in this area. The ability to build upon the existing stereocenters of this compound allows for the controlled introduction of new chiral centers, leading to the synthesis of complex molecules with high stereochemical purity.

Precursor for Developing Advanced Pharmaceutical and Agrochemical Intermediates

The introduction of fluorine into pharmaceuticals and agrochemicals is a well-established strategy to enhance their biological activity and physicochemical properties. mdpi.comnih.govresearchgate.net Fluorinated compounds are integral to a significant portion of commercialized medicines and crop protection agents. researchgate.netresearchgate.net this compound serves as a valuable precursor for the synthesis of a variety of fluorinated intermediates destined for these applications. The trifluoromethyl group can significantly influence properties such as metabolic stability and lipophilicity, which are crucial for the efficacy of drugs and agrochemicals. mdpi.comresearchgate.net

The diol can be chemically modified to introduce pharmacophoric groups or reactive handles for further elaboration. For instance, the hydroxyl groups can be converted into ethers, esters, or amines, or they can be displaced to introduce other functionalities. These transformations, guided by the principles of medicinal and agrochemical chemistry, can lead to the development of novel and more effective active ingredients.

Synthesis of Fluorinated Amino Acids and Peptidomimetics via Diol-Derived Intermediates

Fluorinated amino acids are of great interest in drug discovery as they can be incorporated into peptides to create more stable and potent therapeutics. researchgate.net The trifluoromethyl group can act as a bioisostere for other chemical groups, influencing the conformation and binding properties of peptides.

While direct synthetic routes from this compound to fluorinated amino acids are not extensively documented in readily available literature, the structural similarity of the diol to amino acid precursors suggests its potential as a starting material. A plausible synthetic strategy would involve the conversion of one or both hydroxyl groups into amino functionalities. For example, the diol could be converted into a corresponding azido-alcohol or diamine, which could then be further elaborated to the target amino acid. The inherent chirality of the diol would be instrumental in producing enantiomerically pure fluorinated amino acids.

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved pharmacological properties, such as enhanced stability and oral bioavailability. The incorporation of fluorinated building blocks is a common strategy in the design of peptidomimetics. Intermediates derived from this compound, with their trifluoromethyl group and chiral centers, are attractive candidates for the synthesis of novel peptidomimetic scaffolds.

Contributions to Fluorohydrin Synthesis and Analogues with Enhanced Bioavailability

Fluorohydrins are important structural motifs found in a number of biologically active molecules. The introduction of a fluorine atom adjacent to a hydroxyl group can significantly impact the molecule's conformational preferences and its interactions with biological targets. This can lead to enhanced binding affinity and improved bioavailability.

This compound, being a vicinal diol, can be considered a fluorinated analogue of a simple diol. More importantly, it can serve as a precursor for the synthesis of other complex fluorohydrins. For example, selective protection of one hydroxyl group followed by chemical manipulation of the other can lead to a variety of fluorohydrin-containing intermediates. These intermediates can then be incorporated into larger molecules to modulate their biological activity. The presence of the trifluoromethyl group can further enhance the drug-like properties of the resulting fluorohydrin analogues.

Development and Application in Ligand Design for Metal Coordination Chemistry

The design of chiral ligands is a central theme in asymmetric catalysis, where metal complexes are used to catalyze enantioselective transformations. researchgate.net The stereochemical outcome of these reactions is dictated by the chiral environment created by the ligand around the metal center. Chiral diols are a well-established class of ligands and ligand precursors in coordination chemistry. researchgate.net

This compound, with its C2 symmetry in certain conformations and its stereogenic centers, is a promising candidate for the development of novel chiral ligands. The two hydroxyl groups can act as coordination sites for a metal ion, or they can be chemically modified to introduce other donor atoms, such as phosphorus or nitrogen, to create bidentate or multidentate ligands.

The trifluoromethyl group can also play a role in the properties of the resulting metal complexes. Its strong electron-withdrawing nature can influence the electronic properties of the metal center, which in turn can affect the catalytic activity and selectivity of the complex. Furthermore, the steric bulk of the trifluoromethyl group can create a specific chiral pocket around the metal center, enhancing stereochemical control in catalytic reactions. While specific examples of ligands derived from this compound and their application in metal coordination chemistry are not widely reported, the fundamental principles of ligand design suggest its significant potential in this field.

Analytical and Spectroscopic Characterization Techniques in 4,4,4 Trifluorobutane 1,2 Diol Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment (e.g., ¹H, ¹³C, ¹⁹F NMR, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of fluorinated organic molecules like 4,4,4-Trifluorobutane-1,2-diol. researchgate.netrsc.org The presence of hydrogen, carbon, and fluorine nuclei allows for a comprehensive analysis using ¹H, ¹³C, and ¹⁹F NMR spectroscopy.

¹H NMR (Proton NMR) spectroscopy provides information about the number and chemical environment of protons in the molecule. For this compound, the spectrum would exhibit distinct signals for the protons on the carbon backbone and the hydroxyl groups. The chemical shifts (δ) are influenced by the electron-withdrawing trifluoromethyl group and the hydroxyl groups. Spin-spin coupling between adjacent protons would result in characteristic splitting patterns (e.g., doublets, triplets, multiplets), which help to establish the connectivity of the carbon skeleton.

¹³C NMR (Carbon-13 NMR) spectroscopy reveals the different carbon environments within the molecule. thieme-connect.de Each unique carbon atom in this compound would produce a distinct signal. The carbon atom bonded to the trifluoromethyl group would show a characteristic quartet in a proton-coupled spectrum due to coupling with the three fluorine atoms. The chemical shifts of the carbons bearing the hydroxyl groups would be significantly different from the other carbon atoms in the chain.

¹⁹F NMR (Fluorine-19 NMR) spectroscopy is particularly informative for fluorinated compounds due to the high sensitivity and wide chemical shift range of the ¹⁹F nucleus. wikipedia.org For this compound, the three equivalent fluorine atoms of the CF₃ group would give rise to a single signal, likely a triplet, due to coupling with the adjacent methylene (B1212753) (-CH₂-) protons. The chemical shift of this signal provides a clear indication of the electronic environment of the trifluoromethyl group.

Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR technique that can be employed to determine the stereochemistry of the diol. NOESY experiments detect through-space interactions between protons that are in close proximity. For a specific stereoisomer of this compound, NOESY can reveal correlations between specific protons, which can help in assigning the relative configuration of the two stereocenters.

Below is a table with predicted ¹H, ¹³C, and ¹⁹F NMR chemical shifts and coupling constants for this compound based on data from analogous fluorinated compounds.

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| ¹H | H-1 | 3.6 - 3.8 | m | - |

| ¹H | H-2 | 3.9 - 4.1 | m | - |

| ¹H | H-3 | 2.0 - 2.4 | m | - |

| ¹H | OH | Variable | br s | - |

| ¹³C | C-1 | 65 - 70 | - | - |

| ¹³C | C-2 | 70 - 75 | - | - |

| ¹³C | C-3 | 35 - 40 | q | JC-F ≈ 30 Hz |

| ¹³C | C-4 | 124 - 128 | q | JC-F ≈ 280 Hz |

| ¹⁹F | CF₃ | -70 to -75 | t | JF-H ≈ 10 Hz |

Chromatographic Methods for Purity and Stereoisomeric Purity Determination (e.g., Chiral HPLC)

Chromatographic techniques are essential for assessing the purity and, crucially, the stereoisomeric purity of this compound. High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose. nih.gov

For the separation of enantiomers, a specialized form of HPLC known as Chiral HPLC is employed. nih.govphenomenex.comsigmaaldrich.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound. As the racemic mixture of this compound passes through the chiral column, one enantiomer will have a stronger interaction with the CSP and will therefore be retained longer, resulting in the separation of the two enantiomers into distinct peaks in the chromatogram.

The choice of the chiral stationary phase is critical for achieving successful separation. hplc.eu Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or synthetic chiral polymers. The mobile phase composition, typically a mixture of solvents like hexane (B92381) and isopropanol, is optimized to achieve the best resolution between the enantiomeric peaks.

The enantiomeric excess (ee) of a sample can be accurately determined by integrating the peak areas of the two enantiomers in the chiral HPLC chromatogram. This is a critical quality control parameter in asymmetric synthesis, where the goal is to produce one enantiomer in excess of the other.

A typical chiral HPLC screening for this compound would involve testing a variety of chiral columns and mobile phases to identify the optimal conditions for baseline separation of the enantiomers.

| Parameter | Description |

| Technique | Chiral High-Performance Liquid Chromatography (Chiral HPLC) |

| Stationary Phase | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Mixture of organic solvents (e.g., Hexane/Isopropanol) |

| Detector | UV or Refractive Index Detector |

| Purpose | Separation and quantification of enantiomers |

| Output | Chromatogram showing two resolved peaks for the (R) and (S) enantiomers |

| Analysis | Calculation of enantiomeric excess (ee) from peak areas |

X-ray Crystallography for Definitive Absolute Stereochemical Assignment

While NMR and chiral chromatography can provide information about the relative stereochemistry and enantiomeric purity, X-ray crystallography is the gold standard for the unambiguous determination of the absolute configuration of a chiral molecule, provided that a suitable single crystal can be obtained.

This technique involves irradiating a single crystal of the compound with X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms in the crystal is collected and analyzed. This data allows for the construction of a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of all atoms.

For chiral molecules, a specific phenomenon known as anomalous dispersion can be used to determine the absolute configuration. By carefully analyzing the intensities of specific pairs of reflections (Bijvoet pairs), it is possible to distinguish between the two possible enantiomeric forms and assign the correct (R) or (S) configuration to each stereocenter in the molecule.

The successful application of X-ray crystallography to this compound would require the growth of high-quality single crystals of one of its enantiomers. The resulting crystal structure would provide definitive proof of its absolute stereochemistry.

| Technique | Purpose | Requirement | Information Obtained |

| X-ray Crystallography | Definitive determination of absolute stereochemistry | High-quality single crystal | 3D molecular structure, bond lengths, bond angles, absolute configuration (R/S) |

Emerging Spectroscopic and Electrochemical Characterization Techniques in Fluorinated Diol Analysis

The field of analytical chemistry is continuously evolving, with new and improved techniques offering greater sensitivity, resolution, and information content. For the analysis of fluorinated diols like this compound, several emerging techniques hold promise.

Advanced Spectroscopic Techniques:

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA): These techniques measure the differential absorption or scattering of left and right circularly polarized light by chiral molecules in the infrared and Raman regions, respectively. VCD and ROA spectra are highly sensitive to the stereochemistry of a molecule and can be used to determine the absolute configuration in solution, complementing the solid-state information from X-ray crystallography.

Cryogenic NMR Spectroscopy: Performing NMR experiments at very low temperatures can enhance spectral resolution and allow for the study of conformational dynamics that are averaged out at room temperature. This could provide more detailed insights into the preferred conformations of this compound.

Electrochemical Techniques:

Cyclic Voltammetry (CV): This technique can be used to study the oxidation and reduction behavior of this compound. The presence of the trifluoromethyl group can significantly influence the electrochemical properties of the molecule. CV could provide information about the electronic effects of the fluorinated substituent and the reactivity of the diol at different potentials. nih.govresearchgate.net

Electrochemical Sensors: The development of selective electrochemical sensors for the detection and quantification of fluorinated compounds is an active area of research. Such sensors could offer a rapid and sensitive method for analyzing this compound in various matrices.

The application of these emerging techniques to the study of this compound could provide a deeper understanding of its structural, stereochemical, and electronic properties.

Mechanistic Insights and Computational Chemistry in 4,4,4 Trifluorobutane 1,2 Diol Research

Elucidation of Reaction Mechanisms in Stereoselective Transformations involving Fluorinated Diols

Stereoselective reactions are those that favor the formation of one stereoisomer over another. libretexts.org Elucidating the mechanisms of such transformations is crucial for controlling the three-dimensional architecture of molecules like 4,4,4-Trifluorobutane-1,2-diol. This understanding is typically built by combining experimental observations with established theoretical models.

One of the most powerful predictive models for stereoselectivity in aldol (B89426) and related reactions is the Zimmerman-Traxler model. libretexts.orgopenochem.org This model proposes a chair-like, six-membered cyclic transition state involving a metal enolate and an aldehyde. harvard.eduubc.ca The geometry of the enolate (Z or E) dictates the relative stereochemistry of the product. harvard.edu By minimizing 1,3-diaxial interactions in the chair-like transition state, (Z)-enolates typically yield syn-aldol adducts, while (E)-enolates produce anti-aldol adducts. harvard.edu The reliability of this model is particularly high for reactions involving metals like boron. harvard.edu

| Aldehyde | Diastereomer Ratio (syn:anti) | Reference |

|---|---|---|

| CH3CH2CHO | >99:1 | harvard.edu |

| (CH3)2CHCHO | 97:3 | harvard.edu |

| PhCH2CH2CHO | >99:1 | harvard.edu |

aData from Evans, D. A.; et al. (1981, 1992), illustrating high syn-selectivity. harvard.edu

The Role of the Trifluoromethyl Group in Influencing Reaction Pathways, Regioselectivity, and Stereochemistry

The trifluoromethyl (CF₃) group is a unique substituent that exerts a powerful influence on the outcome of chemical reactions due to its distinct electronic and steric properties. mdpi.comresearchgate.net It is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms, and it is sterically bulky, with a size comparable to an isopropyl group. mdpi.com These characteristics can profoundly affect reaction pathways, regioselectivity (where on a molecule a reaction occurs), and stereochemistry (the 3D arrangement of the product).

The electron-withdrawing nature of the CF₃ group can stabilize adjacent negative charges, influencing enolate formation and reactivity. Its presence enhances the metabolic stability of molecules due to the strength of the C-F bond. mdpi.com The steric bulk of the CF₃ group can effectively block one face of a molecule, forcing reagents to approach from the less hindered side, thereby directing the stereochemical outcome of a reaction. nih.gov

A compelling example of this influence is seen in the catalytic synthesis of homoallylic alcohols bearing a stereogenic carbon center bound to both a trifluoromethyl group and a fluorine atom. nih.govspringernature.com Researchers observed unorthodox reactivity and selectivity profiles that deviate from standard predictions. springernature.com

Regioselectivity: In an allylation reaction that could potentially add a group to either the α or γ position, the reaction unexpectedly favored the γ-addition product. Computational studies suggest that the combined electronic effects of the fluorine and trifluoromethyl groups destabilize the transition state leading to the α-product, making the pathway to the γ-product more favorable. springernature.com

Stereochemistry and Reactivity: In a subsequent reaction on the resulting diol, protection of a hydroxyl group occurred preferentially at the more sterically hindered secondary alcohol instead of the primary alcohol. This unusual outcome is attributed to electronic repulsion in the transition state, which raises the ground state energy and thus the nucleophilicity of the more congested secondary alcohol. springernature.com

These findings highlight that the electronic properties of the CF₃ group can sometimes override conventional steric hindrance models, leading to unexpected but controllable reaction pathways. springernature.com

Application of Computational Chemistry (e.g., Density Functional Theory) for Mechanistic Understanding and Molecular Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating complex reaction mechanisms at the molecular level. fu-berlin.denih.gov DFT is a quantum-mechanical method used to calculate the electronic structure of molecules, providing insights into geometries, energies, and other properties. fu-berlin.deyoutube.com By mapping the potential energy surface of a reaction, chemists can identify intermediates and, most importantly, locate the transition states that connect them. fu-berlin.de The calculated energy of these transition states (the activation energy barrier) allows for the prediction of the most likely reaction pathway. researchgate.net

In the context of fluorinated diols, DFT calculations provide critical insights that are often difficult to obtain through experimentation alone.

Predicting Stereoselectivity: In a study on a bimetallic iridium/magnesium-catalyzed allylic alkylation, DFT was used to explore four possible transition states for the C-C bond-forming step. The calculations revealed that the transition state leading to the experimentally observed major diastereomer had a significantly lower energy barrier than the other three possibilities. This energy difference directly explained the high diastereo- and enantioselectivity (19:1 dr, 99% ee) of the reaction. acs.org

| Transition State | Relative Energy Barrier (kcal/mol) | Predicted Product Stereoisomer | Reference |

|---|---|---|---|

| (2S,3R)-TS | 5.6 | Major (Observed) | acs.org |

| Other TS models | 12.8 - 16.6 | Minor | acs.org |

Uncovering Hidden Mechanisms: In an investigation of a Pd-catalyzed fluorination reaction, experimental results showed that adding a substoichiometric amount of TESCF₃ dramatically improved reaction efficiency and regioselectivity. chemrxiv.orgchemrxiv.org DFT calculations were employed to understand this effect. The computations revealed that in the absence of the additive, the key palladium-fluoride intermediate adopted a trans geometry that led to an undesired side reaction. chemrxiv.orgchemrxiv.org When the additive was present, it facilitated an unusual ligand modification, forcing the intermediate into a cis geometry that readily underwent the desired reductive elimination to form the vinyl fluoride (B91410) product. chemrxiv.orgchemrxiv.org

These examples demonstrate how DFT can be used not only to rationalize observed outcomes but also to guide the design of new catalysts and reaction conditions for improved selectivity and efficiency in the synthesis of complex molecules like this compound.

Kinetic Studies of Key Synthetic Processes in Fluorinated Diol Formation

Kinetic studies, which measure the rate at which a reaction proceeds under various conditions, are fundamental to elucidating reaction mechanisms. By analyzing how changes in reactant concentrations, temperature, or catalysts affect the reaction rate, chemists can deduce the composition of the rate-determining transition state and validate proposed mechanistic pathways.

| N-F Reagent | k2 (10-3 M-1s-1) | Reference |

|---|---|---|

| Selectfluor™ | 1.80 | nih.gov |

| NFSI | 0.13 | nih.gov |

Another powerful application of kinetic analysis was demonstrated in the Pd-catalyzed fluorination of cyclic vinyl triflates. chemrxiv.org The reaction progress was monitored over time using ¹⁹F NMR spectroscopy. In the absence of an additive (TESCF₃), the reaction was slow and showed poor selectivity. chemrxiv.orgchemrxiv.org However, when the additive was included, the kinetic profile revealed two key features:

An induction period , during which no product was formed, suggesting the additive was involved in the formation of a more active catalytic species. chemrxiv.org

A subsequent dramatic increase in the reaction rate and improved selectivity once the active catalyst was formed. chemrxiv.org

This kinetic evidence was crucial in pointing towards an in situ modification of the catalyst, a hypothesis that was later supported by the DFT calculations mentioned previously. chemrxiv.org Such kinetic studies are vital for optimizing reaction conditions to maximize yield and selectivity, which would be an essential step in developing a robust synthesis for this compound.

Future Directions and Emerging Research Frontiers for 4,4,4 Trifluorobutane 1,2 Diol Chemistry

Development of Novel, Sustainable, and Scalable Synthetic Methodologies

The future synthesis of 4,4,4-Trifluorobutane-1,2-diol and related chiral fluorinated building blocks is geared towards methods that are not only efficient but also environmentally sustainable and scalable for potential industrial applications. researchgate.netnih.govresearchgate.net A significant area of development will be the implementation of green chemistry principles to minimize waste and reduce reliance on hazardous reagents.

Current research into the synthesis of analogous fluorinated compounds often involves multi-step processes. Future methodologies will likely focus on streamlining these pathways. Key areas of innovation are expected to include:

Asymmetric Catalysis : The development of catalytic systems that can produce specific stereoisomers of this compound is a major frontier. This includes the use of chiral quaternary ammonium (B1175870) fluorides and metal-based catalysts with fluorinated ligands to achieve high enantioselectivity. rsc.orgacs.org Such stereospecific control is crucial for applications in pharmaceuticals and materials science.

Biocatalysis : The use of enzymes in the synthesis of fluorinated compounds is a rapidly growing field. nih.gov Future research may lead to the discovery or engineering of enzymes, such as oxidoreductases or hydrolases, capable of catalyzing the stereoselective synthesis of this compound. This approach offers the benefits of high selectivity, mild reaction conditions, and reduced environmental impact. nih.gov

Flow Chemistry : Continuous flow reactors offer advantages in terms of safety, scalability, and control over reaction parameters. Developing flow-based syntheses for this compound could enable safer handling of potentially hazardous fluorinating agents and facilitate large-scale production.

Novel Fluorination Techniques : Research into new fluorination methods, such as deoxyfluorination of alcohols or halofluorination of alkenes, could provide more direct and efficient routes to this class of compounds. beilstein-journals.orgnih.gov

Table 1: Emerging Synthetic Strategies for this compound

| Methodology | Potential Advantages | Key Research Focus |

|---|---|---|

| Asymmetric Catalysis | High stereoselectivity, access to specific enantiomers. | Design of novel chiral fluorinated ligands and catalysts. |

| Biocatalysis/Enzymatic Synthesis | High selectivity, mild conditions, environmentally friendly. | Enzyme discovery and engineering for C-F bond formation and diol synthesis. |

| Flow Chemistry | Improved safety, scalability, and process control. | Adaptation of fluorination and reduction reactions to continuous flow systems. |

| Advanced Fluorination Reagents | Increased efficiency, novel reaction pathways. | Development of new reagents for direct deoxyfluorination and trifluoromethylation. nih.govrsc.org |

Exploration of Expanded Applications in Chemical Biology, Catalysis, and Advanced Materials Science

The distinct properties imparted by the trifluoromethyl group and the vicinal diol functionality suggest that this compound could be a valuable building block in several advanced scientific fields.

Chemical Biology: The trifluoromethyl group is an excellent reporter for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, a technique increasingly used to study biological systems. nih.govnih.govresearchgate.net

¹⁹F NMR Probes : this compound could be incorporated into larger molecules to serve as sensitive probes for monitoring protein conformation, ligand binding, and other biological events in vitro and potentially in vivo. researchgate.netresearchgate.net The sensitivity of the ¹⁹F chemical shift to the local environment can provide detailed structural and dynamic information. nih.gov

Bioisosteres : The introduction of fluorine can significantly alter the physicochemical properties of a molecule, such as lipophilicity and metabolic stability. nih.govresearchgate.net This diol could be used to synthesize fluorinated analogs of biologically active natural products or drugs, potentially leading to improved therapeutic properties. nih.govnih.gov

Catalysis: Chiral diols are widely used as ligands in asymmetric catalysis. nih.gov

Chiral Ligand Synthesis : The two hydroxyl groups of this compound provide ideal anchor points for coordination to metal centers. The strong electron-withdrawing nature of the trifluoromethyl group can modulate the electronic properties of the metal catalyst, influencing its reactivity and selectivity in asymmetric transformations. rsc.org Future research will likely explore the synthesis of novel chiral ligands derived from this diol for a range of metal-catalyzed reactions.

Advanced Materials Science: Fluorinated polymers are known for their exceptional thermal stability, chemical resistance, and unique surface properties. exfluor.com

Monomer for Fluoropolymers : this compound is a promising candidate as a monomer for the synthesis of new fluorinated polyesters, polyurethanes, and other polymers. mdpi.com These materials could exhibit enhanced properties such as hydrophobicity, low refractive index, and increased durability, making them suitable for specialized coatings, membranes, and optical applications. rsc.orgfluorochemie.comsukoptfe.com

Table 2: Potential High-Impact Applications for this compound

| Field | Application | Rationale |

|---|---|---|

| Chemical Biology | ¹⁹F NMR Probes | CF₃ group provides a sensitive signal for studying biomolecular structure and function. nih.govnih.gov |

| Bioisosteric Replacement | Fluorine substitution can enhance metabolic stability and binding affinity of bioactive molecules. researchgate.net | |

| Asymmetric Catalysis | Chiral Ligands | The diol moiety can coordinate with metals, while the CF₃ group modulates catalytic activity. rsc.orgnih.gov |

| Advanced Materials | Fluoropolymer Monomers | Incorporation can lead to materials with high thermal stability, chemical resistance, and hydrophobicity. exfluor.commdpi.com |

Deeper Understanding of Structure-Reactivity Relationships in this Class of Fluorinated Diols

A fundamental understanding of how the structure of this compound dictates its chemical behavior is essential for unlocking its full potential. Future research in this area will likely combine computational modeling with experimental studies.

Conformational Analysis : The presence of the bulky and electronegative trifluoromethyl group next to the diol moiety is expected to have a significant impact on the molecule's preferred three-dimensional shape. nih.govresearchgate.netsapub.org Detailed conformational analysis using NMR spectroscopy and computational methods will be crucial to understand how intramolecular hydrogen bonding and steric effects influence its structure and, consequently, its reactivity. nih.gov

Computational Modeling : Quantum chemical calculations, such as Density Functional Theory (DFT), can provide deep insights into the electronic structure, bond properties, and reaction mechanisms. mdpi.comnih.govnih.gov These studies can help predict the reactivity of the hydroxyl groups, the influence of the trifluoromethyl group on the molecule's acidity and basicity, and the transition states of reactions involving this diol. researchgate.netresearchgate.netemerginginvestigators.org

Structure-Activity Relationships (SAR) : For applications in drug design and catalysis, systematic studies will be necessary to correlate structural modifications of the this compound scaffold with changes in biological activity or catalytic performance. nih.gov This involves synthesizing a library of derivatives and evaluating their properties to build predictive SAR models.

By systematically investigating these relationships, researchers can rationally design new molecules based on the this compound framework with tailored properties for specific applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4,4,4-Trifluorobutane-1,2-diol, and how do reaction conditions influence yield and purity?

- Methodological Answer : A prevalent approach involves the hydrolysis of fluorinated epoxides. For example, 4,4,4-trifluoro-1,2-epoxybutane can be reacted with water under acidic or basic catalysis to yield the diol. Reaction parameters like pH, temperature, and catalyst type (e.g., Lewis acids such as BF₃) significantly affect selectivity. Excess water favors diol formation over ether byproducts, while lower water content increases ether derivatives . Analogous halogenated epoxide reactions (e.g., 4,4,4-trichloro-1,2-epoxybutane) suggest that fluorinated analogs may require inert atmospheres and anhydrous conditions to prevent side reactions .

Q. How can the structure and purity of this compound be confirmed experimentally?

- Methodological Answer : Techniques include:

- NMR Spectroscopy : ¹⁹F NMR to confirm trifluoromethyl group integrity and ¹H NMR for diol proton assignments.

- X-ray Crystallography : For solid-state structure determination, using programs like SHELXL for refinement .

- Chromatography : HPLC or GC-MS to assess purity, with derivatization (e.g., silylation) to enhance volatility for GC analysis.

Q. What role do fluorinated groups play in the physical properties of 1,2-diols?

- Methodological Answer : The trifluoromethyl group increases hydrophobicity and thermal stability compared to non-fluorinated analogs. Differential scanning calorimetry (DSC) can quantify melting points, while dynamic light scattering (DLS) assesses aggregation behavior in solution. Computational studies (e.g., MD simulations) reveal enhanced hydrogen-bonding disruption due to fluorine’s electronegativity, impacting solubility and viscosity .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved?

- Methodological Answer : Enantioselective epoxidation of fluorinated olefins using chiral catalysts (e.g., Sharpless or Jacobsen systems) followed by stereospecific hydrolysis. Recent advances employ CeCl₃·2LiCl to mediate Grignard additions to carbonyl precursors, achieving diastereomeric ratios >99:1 . Kinetic resolution during hydrolysis (using enzymes like lipases) may further enhance enantiopurity.

Q. What challenges arise in optimizing catalytic systems for fluorinated diol synthesis?

- Methodological Answer : Fluorine’s strong electron-withdrawing effects can deactivate traditional catalysts. Strategies include:

- Co-promoters : Adding sulfur or tungsten co-promoters to enhance catalyst stability in epoxidation reactions .

- Solvent Selection : Non-polar solvents (e.g., toluene) minimize fluorine-induced catalyst poisoning.

- In situ Monitoring : FTIR or Raman spectroscopy tracks intermediate epoxide formation to adjust reaction parameters dynamically.

Q. How do metabolic pathways influence the stability of fluorinated 1,2-diols in biological systems?

- Methodological Answer : Fluorinated diols may undergo oxidation at the 1,2-diol moiety or defluorination. Metabolic stability assays (e.g., liver microsome studies) identify soft spots. For example, rigidifying the diol side chain via conformational constraints (e.g., cyclization) reduces metabolic susceptibility, as seen in MDM2-p53 inhibitor studies .

Q. What computational tools are effective for predicting the supra-molecular behavior of this compound?

- Methodological Answer : Molecular dynamics (MD) simulations combined with small-angle X-ray scattering (SAXS) can model hydrogen-bonding networks and aggregation. Density functional theory (DFT) calculations predict interaction energies with solvents or biological targets, guiding applications in drug delivery or polymer science .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.